molecular formula C15H19N3O2 B6720062 N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide

N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B6720062
M. Wt: 273.33 g/mol
InChI Key: VPKIUIHLUQXRRN-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group, a methyl group, and a pyrazole ring attached to an acetamide backbone

Properties

IUPAC Name

N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-20-14-8-13(6-5-11(14)2)17-15(19)7-12-9-16-18(3)10-12/h5-6,8-10H,4,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKIUIHLUQXRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)CC2=CN(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-ethoxy-4-methylaniline with acetic anhydride to form N-(3-ethoxy-4-methylphenyl)acetamide.

    Pyrazole Ring Formation: The intermediate is then reacted with 1-methylpyrazole in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the intermediate and final reactions are carried out sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxyphenyl)-2-(1-methylpyrazol-4-yl)acetamide
  • N-(4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide
  • N-(3-ethoxy-4-methylphenyl)-2-(1-phenylpyrazol-4-yl)acetamide

Uniqueness

N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide is unique due to the specific combination of the ethoxy and methyl groups on the phenyl ring, along with the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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